molecular formula C13H17ClO2 B6319160 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester CAS No. 1208966-34-0

3-(4-Chlorophenyl)-propanoic acid tert-butyl ester

Cat. No. B6319160
CAS RN: 1208966-34-0
M. Wt: 240.72 g/mol
InChI Key: SLTZUMDIUGJWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is a compound with a variety of applications in the scientific research field. It is a synthetic molecule, also known as 4-chloro-3-tert-butylphenylpropionic acid, and is used for a variety of purposes, including as a reagent in chemical synthesis and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is used in a variety of scientific research applications. It is used as a reagent in chemical synthesis, as a tool for studying biochemical and physiological processes, and as a probe for studying the structure and function of proteins. It has also been used in studies of the effects of drugs on the central nervous system, as a tool to investigate the effects of various compounds on the immune system, and as a tool to study the effects of various compounds on the cardiovascular system.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 has been shown to reduce inflammation and pain, and studies have suggested that this compound may have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have suggested that it may have a protective effect against oxidative stress and may be able to reduce inflammation and pain. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to have anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

3-(4-Chlorophenyl)-propanoic acid tert-butyl ester has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for chemical synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying biochemical and physiological processes. However, it is important to note that it is not approved for use in humans and that its effects on humans are not fully understood.

Future Directions

The potential future directions for 3-(4-Chlorophenyl)-propanoic acid tert-butyl ester are vast. Further research is needed to understand its mechanism of action, its effects on humans, and its potential therapeutic applications. Additionally, it could be used to study the effects of various compounds on the immune system, the cardiovascular system, and the central nervous system. Finally, it could be used as a tool to investigate the structure and function of proteins.

Synthesis Methods

3-(4-Chlorophenyl)-propanoic acid tert-butyl ester can be synthesized from 4-chloro-3-methylphenylpropionic acid and tert-butyl alcohol in a two-step reaction. In the first step, the 4-chloro-3-methylphenylpropionic acid is reacted with tert-butyl alcohol in the presence of sulfuric acid to form a tert-butyl ester. In the second step, the tert-butyl ester is then treated with aqueous sodium hydroxide to form the desired product. This method is simple and efficient, and it has been used successfully in the synthesis of this compound.

properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTZUMDIUGJWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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